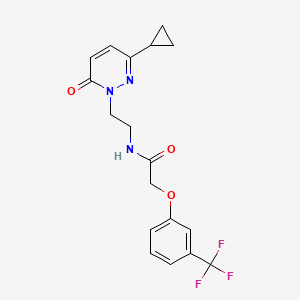
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide: is a synthetic organic compound with potential applications across various scientific fields. Its structure comprises distinct functional groups, contributing to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions:
Formation of the Pyridazinone Ring: : The initial step involves synthesizing the pyridazinone core. Cyclopropyl ketone reacts with hydrazine to form the cyclopropyl hydrazine intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the 3-cyclopropyl-6-oxopyridazinone.
Alkylation of the Pyridazinone: : The next step involves the alkylation of the pyridazinone with 2-bromoethylamine, forming the desired ethyl-pyridazinone derivative.
Coupling with 3-(Trifluoromethyl)phenoxyacetic Acid: : The final step is the coupling of the ethyl-pyridazinone derivative with 3-(trifluoromethyl)phenoxyacetic acid. This step typically employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions, yielding this compound.
Industrial Production Methods: : Industrial production would likely involve optimization of the above synthetic route to enhance yield and purity. Key considerations include reaction scalability, solvent choice, and purification methods like recrystallization or chromatography.
化学反应分析
Types of Reactions: : The compound can undergo various types of chemical reactions:
Oxidation: : The pyridazinone ring may undergo oxidation under strong oxidizing conditions, potentially forming N-oxide derivatives.
Reduction: : Reducing agents can potentially reduce the carbonyl group in the pyridazinone ring, affecting the overall reactivity of the compound.
Substitution: : The trifluoromethyl group and the ether linkage in the phenoxyacetamide moiety make the compound susceptible to nucleophilic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation and reduction of the pyridazinone ring will yield N-oxide and reduced derivatives, respectively. Nucleophilic substitution can replace the trifluoromethyl group or ether oxygen with other functional groups, depending on the conditions and reagents used.
科学研究应用
Chemistry
The compound's unique structure can be used to study reaction mechanisms and the behavior of fluorinated aromatic systems.
It can act as a synthetic intermediate in the preparation of more complex molecules.
Biology and Medicine
Potential use as a lead compound in drug discovery due to its structural similarity to bioactive molecules.
The compound can be studied for its interactions with biological targets like enzymes or receptors.
Industry
It may also serve as a reference compound in quality control and analytical chemistry.
作用机制
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects can involve several molecular targets:
Enzymes: : It could inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Receptors: : The compound might interact with cell surface or intracellular receptors, modulating signal transduction pathways.
相似化合物的比较
Unique Features
The combination of a pyridazinone core with a trifluoromethylated phenoxyacetamide moiety is unique, providing a balance of hydrophobic and polar characteristics.
The presence of a cyclopropyl group imparts additional steric hindrance, affecting the compound's reactivity and binding properties.
Similar Compounds
N-phenylpyridazinone derivatives: : Share the pyridazinone core but lack the trifluoromethyl group.
Phenoxyacetamide derivatives: : Have the phenoxyacetamide structure but differ in the substituents on the aromatic ring.
Through this detailed exploration, we've covered the synthesis, reactivity, applications, and unique features of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, showcasing its potential in various scientific fields.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(10-13)27-11-16(25)22-8-9-24-17(26)7-6-15(23-24)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCADZAANVKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
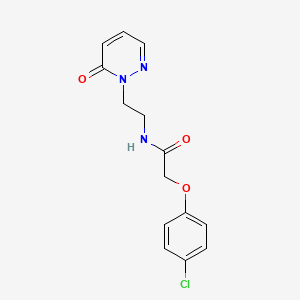
![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2919794.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)
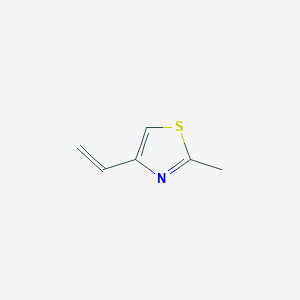
![3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2919801.png)
![methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate](/img/structure/B2919802.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2919805.png)
![N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2919806.png)
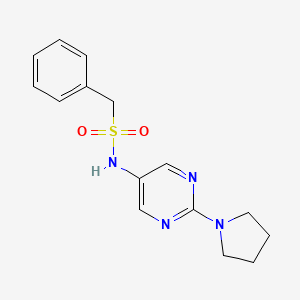
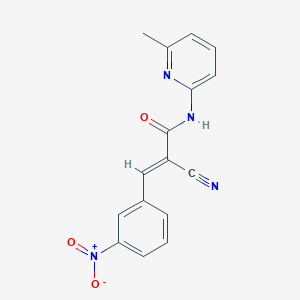
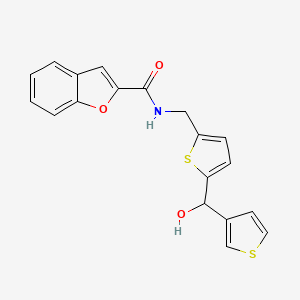
![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
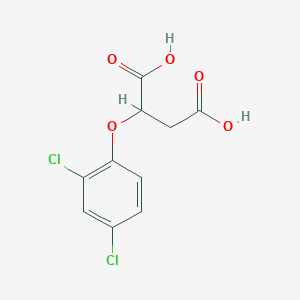
![N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2919815.png)
